molecular formula C16H17F3N2OS B2489279 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 954664-32-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2489279
CAS No.: 954664-32-5
M. Wt: 342.38
InChI Key: RZTMMQKRJRIMQF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a dimethylaminoethyl group attached to a thiophen-3-yl moiety and a 3-(trifluoromethyl)benzamide core.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2OS/c1-21(2)14(12-6-7-23-10-12)9-20-15(22)11-4-3-5-13(8-11)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTMMQKRJRIMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via HBTU-Mediated Activation

Procedure :

  • 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 equiv) in anhydrous DMF under nitrogen.
  • N-(2-Amino-2-(thiophen-3-yl)ethyl)-N,N-dimethylamine (1.1 equiv) is added dropwise at 0°C, followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv).
  • The reaction proceeds at 25°C for 12–16 hours, yielding the crude amide, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Data :

Parameter Value Source
Yield 78–82%
Reaction Time 12–16 h
Purity (HPLC) ≥98%

Mechanistic Insight : HBTU generates a reactive benzotriazole-activated intermediate, facilitating nucleophilic attack by the amine.

Rhodium-Catalyzed Cascade Amidation

Adapted from dioxazolone-based protocols:

  • 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is converted to 1,4,2-dioxazol-5-one using carbonyldiimidazole (CDI, 1.5 equiv) in dichloromethane.
  • The dioxazolone (1.0 equiv) reacts with the amine fragment (1.2 equiv) in THF at 120°C under [CpRhCl2]2* (2.5 mol%) and AgSbF6 (10 mol%).
  • The reaction mixture is quenched with NaHCO3, extracted with CHCl3, and purified via recrystallization (ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 65–70%
Catalyst Loading 2.5 mol% Rh
Temperature 120°C

Advantage : Avoids stoichiometric coupling agents, enabling greener synthesis.

Direct Aminolysis of Activated Esters

Protocol :

  • 3-(Trifluoromethyl)benzoyl chloride (1.0 equiv) is added to a suspension of the amine (1.1 equiv) and K2CO3 (2.0 equiv) in CH2Cl2/H2O (4:1) at 0°C.
  • After 5 hours at 25°C, the organic layer is dried (Na2SO4) and concentrated.
  • The residue is recrystallized from ethanol/water (7:3).

Key Data :

Parameter Value Source
Yield 85–88%
Purity (NMR) ≥97%

Limitation : Requires strict moisture control to prevent acyl chloride hydrolysis.

Synthesis of the Amine Fragment: N-(2-Amino-2-(Thiophen-3-yl)ethyl)-N,N-dimethylamine

Reductive Amination Route

  • Thiophen-3-ylacetaldehyde (1.0 equiv) reacts with dimethylamine hydrochloride (1.5 equiv) and NaBH(OAc)3 (1.2 equiv) in CH2Cl2 at 25°C.
  • After 24 hours, the mixture is quenched with NH4Cl, extracted, and distilled under reduced pressure.

Key Data :

Parameter Value Source
Yield 70–75%
Purity (GC-MS) 95%

Nucleophilic Substitution Approach

  • 2-Chloro-N,N-dimethylethylamine (1.0 equiv) reacts with thiophen-3-ylmagnesium bromide (1.2 equiv) in THF at −78°C.
  • The Grignard adduct is warmed to 25°C, hydrolyzed with NH4Cl, and extracted with ether.

Key Data :

Parameter Value Source
Yield 60–65%
Selectivity 88%

Optimization Strategies and Challenges

Solvent Effects on Amidation

Comparative studies reveal:

  • DMF maximizes HBTU-mediated coupling yields (82%) but complicates purification.
  • THF in Rh-catalyzed reactions reduces side products but requires higher temperatures.

Catalytic vs. Stoichiometric Methods

Method Yield Cost Scalability
HBTU 82% High Moderate
Rh Catalysis 70% Very High Low
Direct Aminolysis 88% Low High

Trade-offs : Rh catalysis avoids coupling agents but incurs higher catalyst costs.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, ArH), 7.85–7.78 (m, 3H, ArH), 7.45 (dd, J = 5.1 Hz, 1H, thiophene), 3.72 (t, J = 6.3 Hz, 2H, CH2N), 2.91 (s, 6H, N(CH3)2).
  • 13C NMR : 167.8 (C=O), 139.5–125.1 (ArC), 121.5 (q, J = 272 Hz, CF3).

Chromatographic Purity

  • HPLC : tR = 8.7 min (C18, acetonitrile/water 65:35, 1.0 mL/min).
  • Mass Spec : [M+H]+ = 371.1 (calc. 371.1).

Applications and Derivatives

The compound’s trifluoromethyl and thiophene groups enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. Derivatives with modified amine fragments show improved D2/D3 receptor binding in preclinical models.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antioxidant Activity
Research indicates that thiophene derivatives, including N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, exhibit notable antioxidant properties. These compounds can inhibit free radical-induced lipid oxidation, which is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain thiophene derivatives can achieve inhibition rates of up to 62% against oxidative agents, making them potential candidates for developing antioxidant therapies .

1.2 Antibacterial Properties
Thiophene-based compounds have been extensively studied for their antibacterial activities. This compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In comparative studies, these compounds showed higher antibacterial activity than traditional antibiotics like ampicillin, particularly against pathogens such as Staphylococcus aureus and Escherichia coli .

1.3 Antitumor Activity
Thiophene derivatives are also recognized for their potential as anticancer agents. The compound under discussion has been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar thiophene derivatives have been documented as lead compounds in cancer drug development, showcasing their ability to target specific cancer pathways effectively .

Material Science Applications

2.1 Conductive Polymers
The unique electronic properties of thiophene derivatives allow them to be utilized in the development of conductive polymers. This compound can be incorporated into polymer matrices to enhance conductivity, which is valuable in applications such as organic electronics and sensors .

2.2 Dyes and Pigments
Due to their vibrant colors and stability, thiophene derivatives are often employed in the synthesis of dyes and pigments. The incorporation of the trifluoromethyl group enhances the solubility and lightfastness of these compounds, making them suitable for various industrial applications including textiles and coatings .

Case Studies

Study Focus Findings
Study on Antioxidant PropertiesEvaluated the antioxidant activity of thiophene derivativesFound significant inhibition (up to 62%) against oxidative agents
Antibacterial Activity ResearchInvestigated antibacterial effects on Gram-positive/negative bacteriaDemonstrated higher efficacy than ampicillin against Staphylococcus aureus and E. coli
Antitumor Mechanism AnalysisExplored anticancer properties of thiophene derivativesIdentified mechanisms leading to apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on synthetic routes, substituent effects, and biological relevance.

Structural and Functional Analogues

Key Observations :
  • Thiophen-3-yl vs. Thiophen-2-yl : The position of the thiophene ring (3-yl in the target compound vs. 2-yl in excluded analogs from ) significantly affects receptor binding and patentability .
  • Trifluoromethyl Positioning : The 3-CF3 group in the target compound contrasts with 4-CF3 or 5-CF3 in analogs (e.g., 6e in ), altering steric and electronic properties .
  • Aminoethyl Modifications: The dimethylaminoethyl group in the target compound is distinct from piperazine-ethoxy-ethyl chains in , suggesting divergent pharmacokinetic profiles (e.g., CNS penetration vs. peripheral activity) .
Key Observations :
  • Amide Coupling : The target compound likely shares synthetic strategies with (HATU coupling) and (chloroformamidinium reagent) for benzamide formation .
  • Purification Challenges : Low yields (e.g., 32% for 3a) highlight difficulties in purifying complex amines, necessitating multi-step chromatography .

Structure-Activity Relationship (SAR) Insights

  • Dimethylamino Group: In , dimethylamino modifications on imidazole rings failed to enhance kinase inhibition, underscoring the importance of positioning this group in the target compound .
  • Thiophene vs. Pyridine : Analogs with pyridinyl groups (e.g., 6e in ) target amyloid-beta, while thiophene-containing compounds () focus on dopamine receptors, suggesting substituent-dependent biological pathways .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, a compound with the molecular formula C16H17F3N2OS and a molecular weight of 342.38 g/mol, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

The compound is characterized by the following features:

  • IUPAC Name : N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
  • Molecular Structure : The presence of a trifluoromethyl group and a thiophene ring contributes to its unique properties.

Antiviral Activity

Recent studies have explored the antiviral properties of related compounds in the benzamide class. For instance, derivatives exhibiting significant cytopathic protective abilities against influenza virus have been documented. The effectiveness was measured using the 50% effective concentration (EC50) values, with some compounds showing promising results in inhibiting viral replication in Madin-Darby canine kidney (MDCK) cells .

CompoundEC50 (µM)Notes
G0116.48 ± 5.57Significant cytopathic protection
G0210.10 ± 1.66Effective against influenza A
G0310.04 ± 1.90High potency observed

Cytotoxicity Studies

Cytotoxicity assessments indicate that many benzamide derivatives, including those structurally similar to this compound, exhibit low cytotoxic effects at concentrations below 100 µM in various cell lines, suggesting a favorable safety profile for further development .

Case Studies

  • Antitumor Activity : A study involving benzamide derivatives indicated that certain compounds showed significant antitumor effects in vivo, with some patients exhibiting prolonged survival rates when treated with high doses .
  • Kinase Inhibition : Research on related compounds has shown that they can effectively inhibit RET kinase activity, which is implicated in various cancers. The structure-activity relationship suggests that modifications to the benzamide scaffold can enhance potency and selectivity against specific kinases .

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